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molecular formula C12H14O2 B1279947 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 60812-53-5

5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1279947
M. Wt: 190.24 g/mol
InChI Key: VQJNJGBSRXLRSA-UHFFFAOYSA-N
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Patent
US08153671B2

Procedure details

A solution of 6-methoxy-1,1-dimethyl-indan (1 g, 5.67 mmol) in acetic acid (5 mL) is cooled to 0° C. and treated with a solution of chromium trioxide (1.3 g, 13 mmol) in acetic acid/H2O (5 mL/4 mL). Then the reaction mixture is allowed to warm to ambient temperature and stirred for 3 h. The reaction mixture is diluted and extracted with ethyl acetate (3×20 mL). The combined organic phases are washed with saturated aqueous NaHCO3 and brine and dried over Na2SO4. Evaporation of solvent affords 5-methoxy-3,3-dimethyl-indan-1-one as a yellow oil: ESMS m/z 191.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][C:9]2([CH3:13])[CH3:12])=[CH:5][CH:4]=1.C(O)(=[O:16])C>C(O)(=O)C.O.[O-2].[O-2].[O-2].[Cr+6]>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6](=[CH:5][CH:4]=1)[C:7](=[O:16])[CH2:8][C:9]2([CH3:13])[CH3:12] |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O.O
Name
Quantity
1.3 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is diluted
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2C(CC(C2=CC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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